1-(Bromomethyl)-2-(difluoromethyl)naphthalene
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Overview
Description
1-(Bromomethyl)-2-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group and a difluoromethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-(difluoromethyl)naphthalene can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)naphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of 2-(difluoromethyl)naphthalene-1-carboxylic acid or 2-(difluoromethyl)naphthalene-1-aldehyde.
Reduction: Formation of 2-(difluoromethyl)naphthalene.
Scientific Research Applications
1-(Bromomethyl)-2-(difluoromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the synthesis of functional materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(difluoromethyl)naphthalene involves its ability to participate in various chemical reactions, as described earlier. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)naphthalene: Lacks the difluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain reactions.
2-(Difluoromethyl)naphthalene: Lacks the bromomethyl group, limiting its ability to undergo nucleophilic substitution reactions.
Uniqueness
1-(Bromomethyl)-2-(difluoromethyl)naphthalene is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and electronic properties. This combination allows for versatile applications in organic synthesis, pharmaceuticals, and materials science, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H9BrF2 |
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Molecular Weight |
271.10 g/mol |
IUPAC Name |
1-(bromomethyl)-2-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9BrF2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6,12H,7H2 |
InChI Key |
LSCDPHWLAMRYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)C(F)F |
Origin of Product |
United States |
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